1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline is a complex organic compound that belongs to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound exhibits potential pharmacological properties and has garnered interest in medicinal chemistry due to its structural features and biological activities.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions. It is often studied for its biological activities, including potential applications in treating diseases such as cancer and infections.
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline can be classified as an isoquinoline derivative. Isoquinolines are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline typically involves multi-step organic reactions. Common methods include:
The synthetic routes often involve:
The molecular structure of 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline can be represented by its molecular formula . The compound features a phenyl group attached to the isoquinoline core, with a piperidine ring connected via an ether linkage.
Property | Value |
---|---|
Molecular Formula | C21H22N2O |
Molecular Weight | 318.4 g/mol |
IUPAC Name | 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline |
InChI Key | HPFINIDFIQCDFS-UHFFFAOYSA-N |
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline can participate in various chemical reactions:
The specific conditions for these reactions depend on the desired product and the reactivity of the functional groups present in the molecule. For example:
The mechanism of action of 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline is primarily explored through its interactions with biological targets. It has been shown to inhibit certain enzymes involved in disease pathways, particularly those related to cancer and microbial infections.
Research indicates that this compound may interact with specific receptors or enzymes, potentially leading to cellular responses that inhibit tumor growth or microbial proliferation. The precise molecular interactions are still under investigation but may involve binding affinity studies and structural biology techniques such as X-ray crystallography.
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline is typically characterized by:
The chemical properties include reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming derivatives through further chemical modifications.
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline has several scientific uses:
The synthesis of 1-phenyl-3-[(piperidin-4-yl)oxy]isoquinoline relies on sequential coupling and cyclization strategies to construct its hybrid architecture. A representative pathway involves:
Alternative routes employ transition-metal-catalyzed couplings for enhanced regioselectivity. Ullmann etherification between 3-bromoisoquinoline and N-Boc-4-hydroxypiperidine uses CuI/L-proline catalysis, achieving 92% yield under microwave irradiation [1]. Palladium-catalyzed C–O cross-coupling (e.g., Buchwald-Hartwig) remains limited due to competitive amine arylation.
Table 1: Comparative Efficiency of Key Coupling Methods
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Direct Alkylation | Cs₂CO₃, DMF, 80°C | 78–85 | Moderate (O vs. N) |
Ullmann Etherification | CuI/L-proline, K₃PO₄, MW, 120°C | 88–92 | High |
Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C to rt | 70–75 | High |
The synthesis of 3-hydroxy-1-phenylisoquinoline and 4-hydroxypiperidine intermediates dictates efficiency and scalability:
Isoquinoline Intermediate:
Piperidine Intermediate:
Table 2: Protecting Group Strategies for Piperidine Intermediates
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Boc | (Boc)₂O, DMAP, CH₂Cl₂ | TFA (20–50% in CH₂Cl₂) | Stable under basic alkylation |
Cbz | Cbz-Cl, NaOH, H₂O/Et₂O | H₂, Pd/C, MeOH | Risk of over-reduction |
Ts | TsCl, Et₃N, CH₂Cl₂ | Na/NH₃(l) or Mg/MeOH | Incompatible with strong bases |
The 1-phenyl-3-[(piperidin-4-yl)oxy]isoquinoline architecture merges bioactive motifs from natural alkaloids with modern pharmacophore design:
Table 3: Structure-Activity Relationship (SAR) of Key Modifications
Structural Variation | Biological Outcome | Design Rationale |
---|---|---|
Piperidine → Azetidine | 10-fold ↓ potency | Reduced basicity and conformational flexibility |
Isoquinoline → Naphthalene | Loss of activity | Loss of H-bond acceptor (N) |
6-Methylisoquinoline derivative | IC₅₀ improved 2.5-fold; t₁/₂ ↑ 40% (HLM) | Blocked CYP3A4 oxidation site |
C1-Phenyl removal | 15-fold ↓ binding affinity | Disrupted π-stacking with hydrophobic pocket |
Chemical Compounds Cited:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9